2-Chloro-5-methylsulfanylpyrimidine-4,6-diamine;6-chloro-5-methylsulfanylpyrimidine-2,4-diamine

Catalog No.
S14319460
CAS No.
83623-05-6
M.F
C10H14Cl2N8S2
M. Wt
381.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-methylsulfanylpyrimidine-4,6-diamine;6-...

CAS Number

83623-05-6

Product Name

2-Chloro-5-methylsulfanylpyrimidine-4,6-diamine;6-chloro-5-methylsulfanylpyrimidine-2,4-diamine

IUPAC Name

2-chloro-5-methylsulfanylpyrimidine-4,6-diamine;6-chloro-5-methylsulfanylpyrimidine-2,4-diamine

Molecular Formula

C10H14Cl2N8S2

Molecular Weight

381.3 g/mol

InChI

InChI=1S/2C5H7ClN4S/c1-11-2-3(7)9-5(6)10-4(2)8;1-11-2-3(6)9-5(8)10-4(2)7/h2*1H3,(H4,7,8,9,10)

InChI Key

PPOBQCNZQVIQND-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(N=C(N=C1N)Cl)N.CSC1=C(N=C(N=C1Cl)N)N

2-Chloro-5-methylsulfanylpyrimidine-4,6-diamine and 6-chloro-5-methylsulfanylpyrimidine-2,4-diamine are heterocyclic compounds featuring a pyrimidine ring substituted with chlorine, methylthio, and amino groups. These compounds belong to the class of pyrimidines, which are nitrogen-containing heterocycles that play significant roles in biological systems and medicinal chemistry. The presence of the methylthio group (–S–CH₃) enhances their chemical reactivity and biological activity, making them valuable in various applications.

  • Nucleophilic Substitution: The amino groups present can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Oxidation and Reduction: The methylthio group may be oxidized to sulfoxides or sulfonic acids, while reduction can convert certain functional groups to amines or other reduced forms.
  • Substitution Reactions: Electrophilic substitution can occur at the aromatic positions of the pyrimidine ring, enabling further functionalization.

Research indicates that compounds like 2-chloro-5-methylsulfanylpyrimidine-4,6-diamine and 6-chloro-5-methylsulfanylpyrimidine-2,4-diamine exhibit biological activities that may be beneficial in drug development. Their structure suggests potential interactions with biological targets, including enzymes involved in nucleic acid synthesis and other metabolic pathways. Similar pyrimidine derivatives have been studied for their roles as enzyme inhibitors or modulators in various diseases, including cancer and infectious diseases.

The synthesis of these compounds typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Formation of the Pyrimidine Ring: This can be achieved through condensation reactions involving β-dicarbonyl compounds and guanidine derivatives under acidic or basic conditions.
  • Chlorination: Selective chlorination at specific positions on the pyrimidine ring is performed using reagents such as thionyl chloride or phosphorus oxychloride.
  • Introduction of Amino Groups: Nucleophilic substitution reactions using suitable amines introduce amino groups at the 4 and 6 positions.
  • Methylthio Group Addition: Thiolation reactions using methylthiolating agents introduce the methylthio group at position 2.

These compounds have several applications in medicinal chemistry and organic synthesis:

  • Pharmaceutical Intermediates: They serve as intermediates in synthesizing pharmaceuticals targeting specific enzymes or receptors.
  • Building Blocks for Organic Synthesis: Their unique structures make them valuable building blocks for developing more complex organic molecules.
  • Biological Studies: They are used in studies involving enzyme inhibition and receptor binding due to their structural similarities to biologically active pyrimidines.

Interaction studies focus on how these compounds interact with specific molecular targets, such as enzymes or receptors. The chlorine atom and the methylthio group play crucial roles in binding affinity and selectivity towards these targets. Research has shown that modifications to these substituents can significantly alter biological activity, making it essential to study their interactions comprehensively.

Several compounds exhibit structural similarities to 2-chloro-5-methylsulfanylpyrimidine-4,6-diamine and 6-chloro-5-methylsulfanylpyrimidine-2,4-diamine. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
2-(Methylthio)pyrimidine-4,6-diamine1005-39-6Contains a methylthio group; potential applications in pharmaceuticals.
6-Chloro-N4-methyl-4,5-pyrimidinediamineNot specifiedChlorinated derivative; used as an intermediate in pharmaceutical synthesis.
4-Amino-6-chloro-2-(methylthio)pyrimidine1005-38-5Contains a chlorinated derivative; potential for different interactions.
4-Chloro-2,6-bis(methylsulfanyl)pyrimidine257957-18-9Features two methylthio groups; distinct reactivity profile compared to single methylthio derivatives.

These compounds share a common pyrimidine core but differ in substituents and functional groups attached to the nitrogen atoms. The unique substitution patterns influence their reactivity and binding properties, making them suitable for specific applications where other similar compounds may not be as effective.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

380.0159902 g/mol

Monoisotopic Mass

380.0159902 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-10

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